molecular formula C17H25BFNO4 B1445826 tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1449135-41-4

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1445826
M. Wt: 337.2 g/mol
InChI Key: JWYMEKZRPHNWGS-UHFFFAOYSA-N
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Description

Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BFNO4 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanoparticle Emission Enhancement

A study by Fischer et al. (2013) detailed the use of tert-butyl derivatives in the synthesis of heterodifunctional polyfluorenes. These compounds were crucial in the production of stable nanoparticles exhibiting bright fluorescence emission, which could be tuned to longer wavelengths. This application is pivotal in the development of advanced materials for optoelectronics and bioimaging technologies (Fischer, Baier, & Mecking, 2013).

Intermediate in Organic Synthesis

Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in the creation of biologically active compounds such as crizotinib. The synthesis process underscores the chemical's utility in pharmaceutical development (Kong et al., 2016).

Structural and Computational Analysis

Ye et al. (2021) focused on the synthesis and crystal structure analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. Their work involved X-ray diffraction and density functional theory (DFT) calculations, contributing to the deeper understanding of the physicochemical characteristics of such compounds. This research aids in the design of new materials and molecules with tailored properties (Ye et al., 2021).

Water-Soluble Polymer Synthesis

Zhang et al. (2008) developed a water-soluble carboxylated polyfluorene using tert-butyl derivatives. This polymer demonstrated significant potential in sensing applications due to its fluorescence quenching abilities, especially in detecting cationic quenchers and proteins. Such advancements are crucial for developing new biosensors and diagnostic tools (Zhang, Liu, & Cao, 2008).

Organic/Inorganic Semiconductor Hybrid Particles

Roo et al. (2014) reported on the creation of organic/inorganic semiconductor hybrid particles facilitated by tert-butyl functionalized polyfluorenes. These particles, incorporating cadmium selenide quantum dots, exhibit improved optoelectronic properties, underscoring their potential in enhancing solar cell efficiency and developing new electronic devices (de Roo et al., 2014).

properties

IUPAC Name

tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMEKZRPHNWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

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